trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene
Overview
Description
“trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” is an organosilicon compound with the linear formula (CH3)3CSi(CH3)2OC(=CH2)CH=CHOCH3 . It has a molecular weight of 214.38 .
Molecular Structure Analysis
The molecular structure of “trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” can be represented by the SMILES string [H]\C(OC)=C(\[H])C(=C)OSi©C©©C . The InChI key for this compound is ZFQOHWZWPLWDDF-CMDGGOBGSA-N .Physical And Chemical Properties Analysis
The compound has a boiling point of 220-230 °C and a density of 0.9 g/mL at 25 °C . The refractive index n20/D is 1.465 .Scientific Research Applications
Photochemical Reactions
Trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene has been studied in photochemical reactions. For instance, its role in the far-UV photochemical ring-opening and cleavage reactions of 1,1-dimethyl-1-silacyclobut-2-ene was explored. This research provides insights into the behavior of similar compounds under UV light, highlighting the potential of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene in photochemistry (Steinmetz, Udayakumar, & Gordon, 1989).
Polymerization Processes
Another significant area of research is its application in anionic polymerizations. The compound has been used in the anionic polymerizations of related dienes, such as 1-(2-Methoxyphenyl)-1,3-butadiene and 1-(4-Methoxyphenyl)-1,3-butadiene, helping to understand the microstructures of the resulting polymers (Tsuji, Suzuki, Watanabe, & Takegami, 1981).
Synthesis of Chemical Compounds
Research also includes the synthesis of various chemical compounds using trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene. For example, it has been utilized in the Diels-Alder synthesis of methoxy-substituted allyl silanes, indicating its versatility in synthetic organic chemistry (Pegram & Anderson, 1991).
Studies in Organometallic Chemistry
The compound's role in organometallic chemistry has been studied as well. For instance, it is involved in the synthesis and structural studies of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which contributes to the understanding of organosilicon chemistry (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).
Safety And Hazards
The compound is classified as a combustible liquid with a flash point of 93 °C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
tert-butyl-[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOHWZWPLWDDF-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC(=C)/C=C/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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